![molecular formula C27H24BrFN4O5 B11446969 3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B11446969.png)
3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
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Overview
Description
3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a quinazolinone core, a bromo-fluoro substituted phenyl ring, and a methoxybenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Bromo-Fluoro Substituted Phenyl Ring: This step involves the nucleophilic aromatic substitution reaction where the bromo and fluoro groups are introduced onto the phenyl ring.
Attachment of the Amino Group: The amino group is introduced via a reductive amination reaction using appropriate amines and reducing agents.
Formation of the Final Product: The final step involves coupling the quinazolinone core with the bromo-fluoro substituted phenyl ring and the methoxybenzyl moiety through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, including cancer and inflammatory conditions. Preclinical studies are ongoing to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
- 3-(1-(2-((4-bromo-2-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
Uniqueness
The uniqueness of 3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide lies in its specific substitution pattern on the phenyl ring and the presence of the methoxybenzyl moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H24BrFN4O5 |
---|---|
Molecular Weight |
583.4 g/mol |
IUPAC Name |
3-[1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H24BrFN4O5/c1-38-23-9-5-2-6-17(23)15-30-24(34)12-13-32-26(36)19-7-3-4-8-22(19)33(27(32)37)16-25(35)31-21-11-10-18(28)14-20(21)29/h2-11,14H,12-13,15-16H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
FGNCDTQOLFAOMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
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